1-(4,5-Dichloro-2-nitrophenyl)piperidine
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Overview
Description
1-(4,5-Dichloro-2-nitrophenyl)piperidine is a chemical compound with the molecular formula C11H12Cl2N2O2 It is characterized by the presence of a piperidine ring substituted with a dichloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dichloro-2-nitrophenyl)piperidine typically involves the reaction of 4,5-dichloro-2-nitroaniline with piperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is continuously removed from the reactor and subjected to purification steps such as distillation or crystallization to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dichloro-2-nitrophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4,5-Dichloro-2-aminophenyl)piperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(4,5-Dichloro-2-aminophenyl)piperidine.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
1-(4,5-Dichloro-2-nitrophenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-2-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidine: Similar structure but lacks the dichloro substitution.
1-(4,5-Dichlorophenyl)piperidine: Similar structure but lacks the nitro group.
1-(4,5-Dichloro-2-aminophenyl)piperidine: Similar structure but has an amino group instead of a nitro group.
Uniqueness
1-(4,5-Dichloro-2-nitrophenyl)piperidine is unique due to the presence of both dichloro and nitro substituents on the phenyl ring, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4,5-dichloro-2-nitrophenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-6-10(14-4-2-1-3-5-14)11(15(16)17)7-9(8)13/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEVKBGXNAMHQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378965 |
Source
|
Record name | 1-(4,5-dichloro-2-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130475-07-9 |
Source
|
Record name | 1-(4,5-dichloro-2-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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